1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol
Description
Properties
IUPAC Name |
1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(11)8-6-3-2-4-7(6)9-10-8/h5,11H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZDEJBESKNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC2=C1CCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group typically yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .
Scientific Research Applications
1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Physicochemical Properties
The ethanol substituent in 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol contrasts with other functional groups in similar compounds, leading to distinct properties:
| Compound Name | Substituent | Molecular Weight (g/mol) | Purity (%) | CAS Number | Key Properties |
|---|---|---|---|---|---|
| Target Compound | -CH₂CH₂OH | Not explicitly provided | ~95 (inferred) | Not available | High polarity, hydrogen-bond donor |
| 2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine | -CF₂CH₂NH₂ | Calculated ~211.2 | 95 | 74124-79-1 | Enhanced metabolic stability (fluorine) |
| 1-(4-Fluorophenyl)-cyclopenta[c]pyrazol-3-amine hydrochloride | -NH₂ (HCl salt) | 253.7 | ≥95 | 1909320-30-4 | High water solubility (ionic form) |
| 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one | -COCH₃ | Calculated ~207.3 | ≥99 | Not available | Electron-withdrawing (thiazole core) |
| 3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline | -C₆H₄NH₂ | Calculated ~199.2 | Discontinued | Not available | Basic amine, nucleophilic reactivity |
Key Observations :
- Hydroxyl Group (Target): Likely improves aqueous solubility compared to non-polar analogs but may reduce membrane permeability.
- Amine Derivatives : Exhibit basicity and nucleophilic reactivity, making them suitable for salt formation (e.g., hydrochlorides) or coupling reactions .
- Fluorinated Analogs : Fluorine atoms enhance lipophilicity and metabolic stability, critical in drug design .
Pharmacological and Industrial Relevance
- Pharmaceuticals : The hydrochloride salt in is a key intermediate for drug candidates, leveraging its ionic solubility for formulation . The target’s hydroxyl group could enhance target engagement via hydrogen bonding.
- Agrochemicals : Fluorinated analogs () are prized for their stability in harsh environmental conditions.
- Material Science : High-purity thiazole derivatives () are used in electronics and catalysis due to their thermal stability .
Research Findings and Limitations
- Synthesis Challenges : Derivatives like 3-{cyclopenta[c]pyrazol-3-yl}aniline () are listed as discontinued, suggesting synthetic or stability issues .
- Purity and Availability : Most analogs are available at ≥95% purity, but commercial availability varies (e.g., offers custom synthesis at ≥99% purity) .
- Data Gaps : Exact molecular weight, CAS number, and spectral data for the target compound are unavailable in the provided evidence, necessitating further experimental characterization.
Biological Activity
1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 150.18 g/mol. The compound features a cyclopentapyrazole moiety which contributes to its biological properties.
Synthesis
The synthesis of this compound often involves multi-step organic reactions including the formation of the pyrazole core followed by functionalization to introduce the ethanolic group. Various synthetic routes have been explored in literature to optimize yield and purity.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of cyclopentapyrazole compounds possess significant antimicrobial properties. For instance, related compounds have been evaluated against various bacterial strains using agar dilution methods. Notably:
- Staphylococcus aureus : Minimum Inhibitory Concentrations (MICs) were reported as low as 8 μg/mL for certain derivatives .
- Pseudomonas aeruginosa : Similar efficacy was observed with MICs around 8 μg/mL .
Anticancer Activity
The anticancer potential of cyclopentapyrazole derivatives has been investigated extensively. In vitro studies indicated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and P388 (leukemia). Key findings include:
- IC50 Values : Compounds derived from this class exhibited IC50 values ranging from 2.8 to 3.5 μM against MCF-7 cells .
The biological activity of this compound appears to be mediated through multiple pathways:
- DNA Interaction : Some studies suggest that these compounds may interact with DNA topoisomerases, inhibiting their activity and thus preventing DNA replication in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in bacterial cells leading to cell death .
Research Findings and Case Studies
A comprehensive analysis of various studies highlights the following insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
